molecular formula C11H9N3O4 B2452151 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 925145-56-8

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B2452151
CAS RN: 925145-56-8
M. Wt: 247.21
InChI Key: VZAQMWCFGKUZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, also known as 4-nitro-1-pyrazolylmethylbenzoic acid (NPBA), is an organic compound that is widely used in the scientific research community. It is a versatile compound, and its unique structure allows it to be used in a variety of applications.

Scientific Research Applications

Scientific Research Applications of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Molecular Structure and Bonding

  • The study by Portilla et al. (2007) explored the molecular structure of compounds related to this compound, highlighting how molecules are linked into complex sheets or chains through hydrogen bonds, thus affecting their molecular-electronic structure and interaction capabilities Portilla, Mata, Cobo, Low, & Glidewell, 2007.

Synthesis and Characterization

  • Li et al. (2021) discussed the synthesis of a copper(II) complex with a structure similar to this compound, underlining the importance of the ligand structure in forming complexes with potential bioactivity and the role of hydrogen bonding in the stability of these complexes Li, Niu, Wang, Lu, Englert, Feng, Zhang, & Yuan, 2021.
  • Rai et al. (2009) focused on the synthesis and characterization of similar compounds, suggesting the importance of structural properties in determining their biological activity, particularly against microbial organisms Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009.

Bioactivity and Potential Applications

Structural Analysis and Synthesis

properties

IUPAC Name

2-[(4-nitropyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAQMWCFGKUZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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